2-(benzylsulfanyl)-4-nitro-N-octylbenzamide
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Overview
Description
2-(benzylsulfanyl)-4-nitro-N-octylbenzamide is an organic compound that features a benzylsulfanyl group, a nitro group, and an octylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-4-nitro-N-octylbenzamide typically involves multiple steps. One common method starts with the nitration of a benzylsulfanyl compound to introduce the nitro group. This is followed by the formation of the octylbenzamide moiety through an amide coupling reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide coupling processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-4-nitro-N-octylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzylsulfanyl derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-4-nitro-N-octylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-4-nitro-N-octylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. These interactions can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-4-nitro-N-hexylbenzamide
- 2-(benzylsulfanyl)-4-nitro-N-decylbenzamide
- 2-(benzylsulfanyl)-4-nitro-N-dodecylbenzamide
Uniqueness
2-(benzylsulfanyl)-4-nitro-N-octylbenzamide is unique due to its specific combination of functional groups and the length of the octyl chain. This combination imparts distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C22H28N2O3S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-nitro-N-octylbenzamide |
InChI |
InChI=1S/C22H28N2O3S/c1-2-3-4-5-6-10-15-23-22(25)20-14-13-19(24(26)27)16-21(20)28-17-18-11-8-7-9-12-18/h7-9,11-14,16H,2-6,10,15,17H2,1H3,(H,23,25) |
InChI Key |
SIBUBLABMJANOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])SCC2=CC=CC=C2 |
Origin of Product |
United States |
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